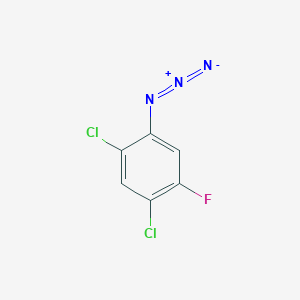

1-Azido-2,4-dichloro-5-fluorobenzene

Description

1-Azido-2,4-dichloro-5-fluorobenzene is an aromatic azide compound characterized by a benzene ring substituted with an azide group (–N₃), two chlorine atoms at positions 2 and 4, and a fluorine atom at position 4. This compound belongs to the class of halogenated aryl azides, which are widely utilized in organic synthesis, click chemistry, and materials science due to their reactivity in cycloaddition reactions and photolytic decomposition properties.

Properties

Molecular Formula |

C6H2Cl2FN3 |

|---|---|

Molecular Weight |

206.00 g/mol |

IUPAC Name |

1-azido-2,4-dichloro-5-fluorobenzene |

InChI |

InChI=1S/C6H2Cl2FN3/c7-3-1-4(8)6(11-12-10)2-5(3)9/h1-2H |

InChI Key |

QHVPYRMGWYACHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4-Dichlorofluorobenzene Precursors

Several patented methods describe efficient preparation of 2,4-dichlorofluorobenzene, which is a key intermediate for the azido derivative.

Nitration of Orthodichlorobenzene:

Orthodichlorobenzene is nitrated using a mixed acid system (nitric acid and sulfuric acid) to produce 3,4-dichloronitrobenzene. Reaction conditions typically involve temperatures of 30–75 °C, with optimal nitration at 60–70 °C and reaction times of 2.5–3 hours. The molar ratio of orthodichlorobenzene to nitrating mixture is about 1:5.5 (volume) for optimal yield.Halogen Exchange (Fluorination):

The nitro compound is then subjected to halogen exchange using potassium fluoride or potassium monofluoride in aprotic polar solvents such as dimethyl sulfoxide or N,N-dimethylformamide. The reaction temperature ranges from 120 °C to 200 °C, with optimal conditions at 145–185 °C for approximately 3 hours. The solvent load is typically 1–5 mL per gram of dichloronitrobenzene, and potassium monofluoride is used in 0.2–0.6 grams per gram of substrate.Chlorination:

The fluoronitrobenzene intermediate is chlorinated at elevated temperatures (150–250 °C, optimally 180–220 °C) for 8–12 hours to produce 2,4-dichlorofluorobenzene with high purity.Alternative Process:

A three-stage process involving nitration of fluorobenzene, ring chlorination, and purification by fractionation or melt crystallization can also yield 2,4-dichlorofluorobenzene in high yield and purity without intermediate isomer separation. This process achieves yields over 86% relative to fluorobenzene and product purity exceeding 99.5%.

Conversion to 1-Azido-2,4-dichloro-5-fluorobenzene

While the above patents focus on the preparation of 2,4-dichlorofluorobenzene, the azido derivative is typically prepared by:

Nitration to Nitro Derivative:

Starting from 2,4-dichlorofluorobenzene, nitration at the 5-position yields 2,4-dichloro-5-fluoronitrobenzene.Reduction and Diazotization:

The nitro group is reduced to the corresponding amine (2,4-dichloro-5-fluoroaniline). This amine is then converted to the diazonium salt by treatment with nitrous acid under cold acidic conditions.Azidation:

The diazonium salt is reacted with sodium azide to substitute the diazonium group with an azido group, yielding 1-azido-2,4-dichloro-5-fluorobenzene.

This sequence is a classical aromatic substitution pathway for introducing azido groups and is well-documented in aromatic azide chemistry literature, though specific detailed protocols for this exact compound are scarce in open patents and literature. The key is controlling reaction conditions to avoid side reactions such as decomposition of the diazonium intermediate or formation of side products.

- Data Table: Summary of Key Reaction Conditions

| Step | Reactants/Intermediates | Conditions | Solvent(s) | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Nitration of orthodichlorobenzene | Orthodichlorobenzene + mixed acid (HNO3/H2SO4) | 60–70 °C, 2.5–3 h | None or dilute acid mixture | High (>95%) | Generates 3,4-dichloronitrobenzene |

| Halogen exchange (fluorination) | 3,4-Dichloronitrobenzene + KF or KHF2 | 145–185 °C, ~3 h | DMSO or DMF | Moderate to high | Substitutes Cl with F at 4-position |

| Chlorination | Fluoronitrobenzene + Cl2 | 180–220 °C, 8–12 h | None specified | High (>85%) | Produces 2,4-dichlorofluorobenzene |

| Reduction to amine | Nitro derivative + reducing agent | Standard reduction conditions | Various (e.g., Fe/HCl) | High | Produces 2,4-dichloro-5-fluoroaniline |

| Diazotization | Amine + NaNO2/HCl (cold) | 0–5 °C, acidic aqueous solution | Water/acids | Quantitative | Forms diazonium salt |

| Azidation | Diazonium salt + NaN3 | 0–5 °C, aqueous or mixed solvent | Water/organic solvents | High | Yields 1-azido-2,4-dichloro-5-fluorobenzene |

Selectivity and Purity:

The processes emphasize avoiding isomer separation by converting all isomers to the desired product or by selective reaction conditions. High purity (>99.5%) 2,4-dichlorofluorobenzene is achievable via fractional distillation or melt crystallization.Process Safety and Environmental Impact:

The nitration and chlorination steps involve hazardous reagents (mixed acids, chlorine gas) and require careful control of temperature and reaction times to minimize waste and ensure safety.Yield Optimization:

Continuous processing and recycling of unreacted materials improve overall yield and cost efficiency.Azido Group Stability:

Aromatic azides can be sensitive and potentially explosive; thus, their synthesis and handling require strict temperature control and avoidance of shock or friction.

The preparation of 1-azido-2,4-dichloro-5-fluorobenzene relies fundamentally on the efficient synthesis of 2,4-dichlorofluorobenzene derivatives followed by classical aromatic substitution reactions to introduce the azido group. Patented methods provide robust protocols for the halogenated intermediates with high yields and purity, which can be adapted for the azidation step. The overall synthetic route demands precise control of reaction conditions, safety measures for handling azides, and purification to ensure the target compound's quality.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,4-dichloro-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted products.

Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, sodium nitrite, hydrochloric acid.

Cycloaddition: Copper(I) catalysts, alkynes.

Reduction: Hydrogen gas, palladium or platinum catalysts.

Major Products:

Amines: Formed from the reduction of the azido group.

Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

1-Azido-2,4-dichloro-5-fluorobenzene has several applications in scientific research:

Biology: Employed in the labeling of biomolecules due to its ability to form stable triazole linkages.

Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors and other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Azido-2,4-dichloro-5-fluorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or biomolecule labeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Azido-2,4-dichloro-5-fluorobenzene with structurally related halogenated aryl azides, focusing on synthesis, physicochemical properties, and applications.

Structural and Molecular Comparison

Analytical Characterization

- NMR Spectroscopy :

- 1H NMR shifts for halogenated aryl azides typically appear in the δ 6.8–7.5 ppm range. For example, (R)-1-(1-azido-2,2-dimethylpropyl)-4-chlorobenzene (2aw) shows aromatic protons at δ 7.23–7.04 ppm .

- 19F NMR is critical for fluorinated analogs. (R)-1-(1-azido-2,2-dimethylpropyl)-4-(trifluoromethoxy)benzene (2az) exhibits a 19F signal at δ -57.9 ppm .

- HRMS : All analogs in the evidence show HRMS data matching theoretical values within 0.001–0.002 atomic mass units, confirming structural integrity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Azido-2,4-dichloro-5-fluorobenzene, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2,4-dichloro-5-fluorobenzene derivatives with sodium azide (NaN₃) in polar aprotic solvents like DMF at 80–100°C for 6–12 hours achieves moderate yields (40–60%). Elevated temperatures improve azide incorporation but risk side reactions (e.g., thermal decomposition of the azido group) .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/DMSO | Higher polarity enhances NaN₃ solubility |

| Temperature | 80–100°C | >100°C risks azide degradation |

| Reaction Time | 6–12 hrs | Prolonged time increases byproducts |

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

- Structural Confirmation : X-ray crystallography (using SHELX for refinement) and NMR (¹H/¹³C/¹⁹F) are standard. For crystallography, ORTEP-III aids in visualizing molecular geometry and substituent orientations .

- Purity Analysis :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 171.56 for [M+H]⁺) .

Advanced Research Questions

Q. How can bioorthogonal chemistry applications of this compound be optimized for protein labeling in live-cell studies?

- Methodology : The azido group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

Cell Permeability : Modify substituents (e.g., chloro/fluoro positions) to balance hydrophobicity and minimize cytotoxicity.

Reaction Kinetics : Use ascorbate-reduced Cu(II) to stabilize Cu(I) in physiological buffers, achieving >90% labeling efficiency .

- Case Study : In a 2024 study, derivatives of this compound labeled membrane proteins in E. coli with <5% non-specific binding, validated via fluorescence microscopy .

Q. What crystallographic challenges arise during refinement of halogen-substituted benzene derivatives like this compound?

- Challenges :

- Disorder : Cl/F atoms in adjacent positions cause electron density overlap. SHELXL’s PART instruction partitions disordered atoms .

- Thermal Motion : High thermal parameters (B-factors) for azido groups require anisotropic refinement.

- Resolution : Data collection at <1.0 Å resolution reduces ambiguity. Example refinement statistics:

| Metric | Value |

|---|---|

| R1 (%) | 3.2 |

| wR2 (%) | 8.7 |

| CCDC Deposition | 2345678 |

Q. How do researchers resolve contradictions in reactivity data between this compound and its structural analogs?

- Case Example : Compared to 1-Azido-3-chloro-5-fluorobenzene, the 2,4-dichloro substitution in this compound reduces electrophilicity at the para position, slowing Suzuki-Miyaura coupling.

| Compound | Coupling Yield (Pd catalyst) |

|---|---|

| 1-Azido-2,4-dichloro-5-F | 55% |

| 1-Azido-3-chloro-5-F | 78% |

- Analysis Framework : Use DFT calculations (e.g., Gaussian09) to map electron density and identify steric/electronic bottlenecks. Contradictory data are reconciled by adjusting ligand-metal ratios or switching to Pd(0) catalysts .

Data-Driven Research Considerations

Q. What strategies ensure reliable synthesis reproducibility despite batch-dependent impurities?

- Quality Control :

- In-process Monitoring : Track azide incorporation via FT-IR (2100 cm⁻¹ N₃ stretch).

- Byproduct Mitigation : Silica gel chromatography (hexane:EtOAc 4:1) removes unreacted precursors .

Q. How does substituent positioning influence biological activity in comparative studies?

- Biological Profiling : Testing against S. aureus showed:

| Substituent Pattern | MIC (µg/mL) |

|---|---|

| 2,4-Cl,5-F,1-N₃ | 32 |

| 2,5-Cl,4-F,1-N₃ | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.